2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxadiazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential therapeutic agent for treating various infections and cancers.
Material Science: Due to its unique electronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: The compound has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved are still under investigation and may vary based on the specific biological system being studied.
Comparison with Similar Compounds
2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a different position of the chlorine atom, which may result in different biological activities.
2-(3-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methyl group on the phenyl ring, which can affect its electronic properties and reactivity.
2-(3-Chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring, leading to variations in chemical reactivity and biological activity.
Properties
CAS No. |
60557-20-2 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,1H3 |
InChI Key |
AERJKQIYIUSZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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